3,4-Piperidinediol, 1,3-dimethyl-4-ethynyl-6-(4-fluorophenyl)-, (3-alpha,4-beta,6-beta)-
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Overview
Description
3,4-Piperidinediol, 1,3-dimethyl-4-ethynyl-6-(4-fluorophenyl)-, (3-alpha,4-beta,6-beta)- is a complex organic compound with a unique structure that includes a piperidine ring, ethynyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Piperidinediol, 1,3-dimethyl-4-ethynyl-6-(4-fluorophenyl)-, (3-alpha,4-beta,6-beta)- typically involves multiple steps, including the formation of the piperidine ring, introduction of the ethynyl group, and the attachment of the fluorophenyl group. Common reagents used in these reactions include alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3,4-Piperidinediol, 1,3-dimethyl-4-ethynyl-6-(4-fluorophenyl)-, (3-alpha,4-beta,6-beta)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3,4-Piperidinediol, 1,3-dimethyl-4-ethynyl-6-(4-fluorophenyl)-, (3-alpha,4-beta,6-beta)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a potential drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Piperidinediol, 1,3-dimethyl-4-ethynyl-6-(4-fluorophenyl)-, (3-alpha,4-beta,6-beta)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Piperidinediol, 2-(hydroxymethyl)-1-propyl-, (2R,3R,4R)-
- 3,4-Piperidinediol, 2-(hydroxymethyl)-1-octyl-, (2R,3R,4R)-
Uniqueness
3,4-Piperidinediol, 1,3-dimethyl-4-ethynyl-6-(4-fluorophenyl)-, (3-alpha,4-beta,6-beta)- is unique due to its specific structural features, such as the presence of the ethynyl group and the fluorophenyl group, which confer distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
120729-81-9 |
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Molecular Formula |
C15H18FNO2 |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
(3S,4R,6S)-4-ethynyl-6-(4-fluorophenyl)-1,3-dimethylpiperidine-3,4-diol |
InChI |
InChI=1S/C15H18FNO2/c1-4-15(19)9-13(17(3)10-14(15,2)18)11-5-7-12(16)8-6-11/h1,5-8,13,18-19H,9-10H2,2-3H3/t13-,14-,15-/m0/s1 |
InChI Key |
ZFYNRIXJKNESEJ-KKUMJFAQSA-N |
Isomeric SMILES |
C[C@@]1(CN([C@@H](C[C@]1(C#C)O)C2=CC=C(C=C2)F)C)O |
Canonical SMILES |
CC1(CN(C(CC1(C#C)O)C2=CC=C(C=C2)F)C)O |
Origin of Product |
United States |
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